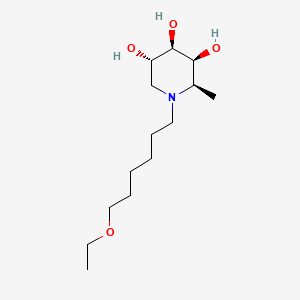
UT-231B free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for UT-231B free base are not extensively documented in the public domain. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the piperidine ring and subsequent functionalization to introduce the ethoxyhexyl and methyl groups . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
UT-231B free base undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
UT-231B free base has been primarily studied for its potential use in the treatment of hepatitis C virus (HCV) infection. It was part of a Phase II proof-of-concept study for patients infected with HCV who had failed conventional therapies . Despite early setbacks, the compound remains an interesting target for future therapies due to its unique mechanism of action.
In addition to its antiviral properties, this compound may have applications in other areas of scientific research, including:
Chemistry: As a model compound for studying iminosugars and their chemical properties.
Biology: Investigating its effects on various biological pathways and molecular targets.
Medicine: Exploring its potential as a therapeutic agent for other viral infections or diseases.
Industry: Potential use in the development of new drugs or chemical processes
Mecanismo De Acción
The mechanism of action of UT-231B free base involves the inhibition of hepatitis C virus (HCV) replication. The compound increases the phosphorylation of the protein kinase PKR, which in turn phosphorylates eukaryotic initiation factor 2α (eIF2α). This leads to the inhibition of HCV-RNA translation, thereby reducing viral replication . The molecular targets and pathways involved in this process are critical for understanding the compound’s antiviral effects.
Comparación Con Compuestos Similares
UT-231B free base is unique among iminosugars due to its specific structure and mechanism of action. Similar compounds include other iminosugars that have been studied for their antiviral properties, such as:
Miglustat: Used for the treatment of Gaucher disease and Niemann-Pick disease type C.
Miglitol: An oral anti-diabetic drug used to control blood sugar levels.
N-butyl-deoxynojirimycin: Investigated for its potential antiviral and anti-cancer properties
Compared to these compounds, this compound has shown promise specifically in the context of hepatitis C virus (HCV) infection, highlighting its potential as a targeted antiviral agent.
Propiedades
Número CAS |
324759-98-0 |
|---|---|
Fórmula molecular |
C14H29NO4 |
Peso molecular |
275.38 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-1-(6-ethoxyhexyl)-2-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C14H29NO4/c1-3-19-9-7-5-4-6-8-15-10-12(16)14(18)13(17)11(15)2/h11-14,16-18H,3-10H2,1-2H3/t11-,12+,13+,14-/m1/s1 |
Clave InChI |
BBIRATBJZBAXFS-ZOBORPQBSA-N |
SMILES isomérico |
CCOCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O |
SMILES canónico |
CCOCCCCCCN1CC(C(C(C1C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




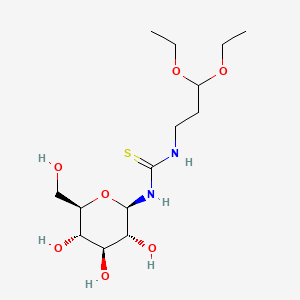
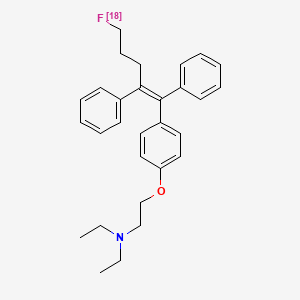

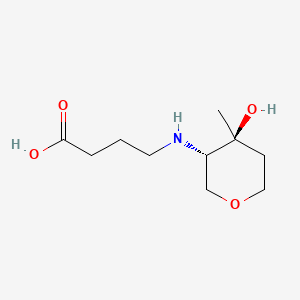


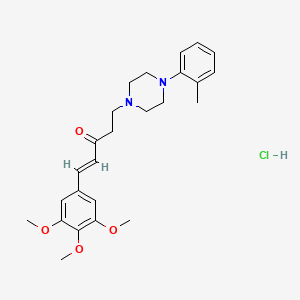

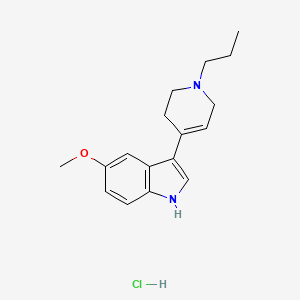


![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
